molecular formula C7H5N3O4S B13614751 2-Cyano-3-nitrobenzenesulfonamide

2-Cyano-3-nitrobenzenesulfonamide

Cat. No.: B13614751
M. Wt: 227.20 g/mol
InChI Key: WBGYSHCDOHXIKE-UHFFFAOYSA-N
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Description

2-Cyano-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C₇H₅N₃O₄S. It is a derivative of benzenesulfonamide, characterized by the presence of cyano and nitro functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the nitration of N-phenylbenzenesulfonamide using nitrating agents such as Cu(NO₃)₂·3H₂O, Fe(NO₃)₃·9H₂O, and NH₄NO₃ . The nitrated product is then subjected to cyanoacetylation to introduce the cyano group .

Industrial Production Methods: Industrial production methods for 2-Cyano-3-nitrobenzenesulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Reduction of the nitro group: 2-Cyano-3-aminobenzenesulfonamide.

    Reduction of the cyano group: 3-Nitrobenzenesulfonamide.

Scientific Research Applications

2-Cyano-3-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-nitrobenzenesulfonamide is not extensively studied. its functional groups suggest it could interact with biological molecules through hydrogen bonding, electrostatic interactions, and covalent modifications. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 2-Cyano-3-nitrobenzenesulfonamide is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H5N3O4S

Molecular Weight

227.20 g/mol

IUPAC Name

2-cyano-3-nitrobenzenesulfonamide

InChI

InChI=1S/C7H5N3O4S/c8-4-5-6(10(11)12)2-1-3-7(5)15(9,13)14/h1-3H,(H2,9,13,14)

InChI Key

WBGYSHCDOHXIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)[N+](=O)[O-]

Origin of Product

United States

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